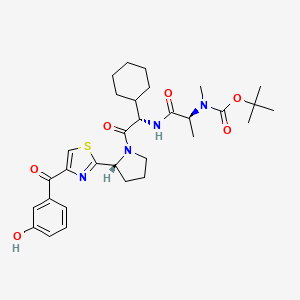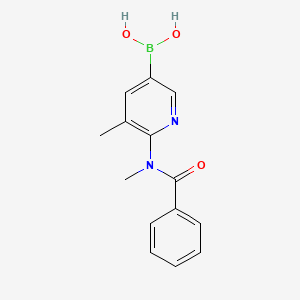
cIAP1 ligand 1; E3 ligase Ligand 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1 ligand 1, also known as E3 ligase Ligand 12, is a compound that functions as an apoptotic protein ligand. It is based on the LCL161 derivative and is known for recruiting inhibitor of apoptosis protein ubiquitin ligases to degrade target proteins. This compound is particularly significant in the study of protein degradation agents, especially in the context of prostate cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 ligand 1 involves the derivation from LCL161. The compound is typically synthesized through a series of organic reactions that involve the formation of amide bonds and the incorporation of specific functional groups that enhance its binding affinity to the target proteins. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the compound .
Industrial Production Methods
Industrial production of cIAP1 ligand 1 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to produce the compound in bulk. The production process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
cIAP1 ligand 1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives that may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its binding affinity.
Common Reagents and Conditions
Common reagents used in the reactions involving cIAP1 ligand 1 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically derivatives of cIAP1 ligand 1 that have modified functional groups. These derivatives can be used to study the structure-activity relationship of the compound and to develop more potent analogs .
Applications De Recherche Scientifique
cIAP1 ligand 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and to develop new chemical probes.
Biology: Helps in understanding the role of ubiquitin ligases in cellular processes and in the regulation of apoptosis.
Medicine: Potential therapeutic agent for the treatment of cancers, particularly prostate cancer, by promoting the degradation of oncogenic proteins.
Industry: Used in the development of new drugs and therapeutic agents targeting specific proteins involved in disease pathways
Mécanisme D'action
cIAP1 ligand 1 exerts its effects through its E3 ubiquitin ligase activity. It activates intracellular signaling pathways by modifying protein-protein interaction networks and promoting the degradation of critical components of signaling pathways. The molecular targets of cIAP1 ligand 1 include various proteins involved in the regulation of apoptosis and cell survival, such as tumor necrosis factor receptor-associated factors and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- XIAP (X-linked inhibitor of apoptosis protein)
- cIAP2 (cellular inhibitor of apoptosis protein 2)
- ML-IAP (melanoma inhibitor of apoptosis protein)
- ILP-2 (inhibitor of apoptosis-like protein 2)
Uniqueness
cIAP1 ligand 1 is unique due to its specific ability to recruit inhibitor of apoptosis protein ubiquitin ligases and its derivation from LCL161. This specificity makes it a valuable tool in the study of protein degradation and the development of targeted cancer therapies .
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2R)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24+,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXBMEKMIPOEMC-OWAUWMPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-](/img/structure/B8197354.png)





![(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B8197387.png)


![(3R,4R,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B8197404.png)
